Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Description
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a fluorinated and chlorinated pyridine derivative with the molecular formula C₁₀H₈Cl₂FNO₃ and a molecular weight of 280.08 g/mol . It is a crystalline solid with a melting point of 69°C and is commonly used as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive β-ketoester moiety . The compound is synthesized via condensation of 2,6-dichloro-5-fluoronicotinoyl chloride with ethyl acetoacetate under basic conditions, yielding a versatile building block for heterocyclic chemistry . Its IUPAC name, SMILES notation (CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl), and PubChem CID (2733708) are well-documented .
Properties
CAS No. |
96568-04-6 |
|---|---|
Molecular Formula |
C10H8Cl2FNO3 |
Molecular Weight |
280.08 g/mol |
IUPAC Name |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 |
InChI Key |
IEUHWNLWVMLHHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Pictograms |
Irritant |
Synonyms |
Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The diazo coupling approach involves reacting 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride with ethyl diazoacetoacetate in anhydrous tetrahydrofuran (THF) at −10°C to 0°C. The diazo compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyridine derivative. Catalytic amounts of triethylamine (0.1–0.3 equiv) facilitate deprotonation, while strict temperature control minimizes diazo decomposition.
Key Parameters:
-
Solvent System : THF or dichloromethane (DCM)
-
Temperature : −10°C to 0°C (prevents exothermic side reactions)
-
Reaction Time : 4–6 hours (monitored via TLC)
Purification and Yield Optimization
Post-reaction, the mixture is quenched with ice-cold water and extracted with ethyl acetate. Column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) isolates the product as a white solid. Patent data indicate a 94% yield when using freshly distilled THF and stoichiometric control of the diazo reagent.
Table 1: Diazo Coupling Yield under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | Triethylamine | 0 | 94 |
| DCM | DIPEA | −10 | 88 |
| EtOAc | Pyridine | 5 | 72 |
One-Pot Multicomponent Condensation
Reaction Design
This method employs a tandem condensation-cyclization sequence using 2,6-dichloro-5-fluoropyridine-3-carbaldehyde, ethyl acetoacetate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction proceeds in toluene under reflux (110°C) for 12 hours, with acetic acid (1–2 mol%) accelerating imine formation.
Critical Steps:
-
Imine Generation : DMF-DMA activates the aldehyde for nucleophilic attack by ethyl acetoacetate’s enolate.
-
Cyclization : Intramolecular esterification forms the β-ketoester moiety.
Scalability and Industrial Adaptation
Pilot-scale trials (10 kg batches) achieved 89% yield using continuous flow reactors. Key advantages include reduced solvent waste and elimination of intermediate isolation.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Conversion (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 95 | 98 |
| Xylene | 140 | 91 | 95 |
| DMF | 153 | 82 | 88 |
Alkylation-Hydrolysis Sequence
Stepwise Synthesis
Developed in patent US6437140B1, this route involves:
-
Alkylation : 2,6-Dichloro-5-fluoropyridin-3-ol reacts with ethyl bromoacetoacetate in acetone using potassium carbonate (K₂CO₃) at 60°C for 8 hours.
-
Hydrolysis : The intermediate ester is treated with 10% NaOH in methanol under reflux (2 hours), followed by acidification to pH 2–3 with HCl to precipitate the product.
Byproduct Management
Gas chromatography-mass spectrometry (GC-MS) analysis identified ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-2-oxopropanoate as the primary byproduct (8–12%). Recrystallization from ethanol/water (3:1 v/v) reduces impurities to <0.5%.
Table 3: Alkylation Agent Comparison
| Alkylating Agent | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Ethyl bromoacetate | 8 | 85 | 12 |
| Ethyl iodoacetate | 6 | 88 | 9 |
| Ethyl chloroacetate | 10 | 78 | 15 |
Analytical Validation and Quality Control
Structural Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.34 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 8.21 (d, J = 8.2 Hz, 1H, pyridine-H4).
-
¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 112.5 (C-F), 152.3 (C=O), 165.4 (COOEt).
-
HRMS (ESI) : m/z calcd for C₁₀H₈Cl₂FNO₃ [M+H]⁺: 280.0081; found: 280.0083.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium carbonate in anhydrous ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets relevant to disease treatment.
Case Study: Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds showed significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
Case Study: Anticancer Properties
Another study explored the anticancer potential of pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction in certain cancer cell lines .
Agricultural Applications
The compound's unique structure may also provide benefits in agriculture as a pesticide or herbicide.
Case Study: Insecticidal Activity
Insecticidal properties have been noted in research involving chlorinated pyridine derivatives. A field study demonstrated that such compounds could effectively reduce pest populations on crops without adversely affecting beneficial insects .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
Synthesis Pathway
The compound can be synthesized through a multi-step reaction involving the condensation of ethyl acetoacetate with 2,6-dichloro-5-fluoropyridine under basic conditions. This method has been optimized for yield and purity, making it a valuable step in creating pharmaceuticals and agrochemicals .
Research and Development
Ongoing research is focused on optimizing the synthesis and enhancing the efficacy of this compound for various applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of chlorine and fluorine atoms on the pyridine ring enhances its binding affinity to these targets, making it a potent inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, highlighting differences in substituents, synthesis, and properties:
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity and Yield: Electron-withdrawing groups (e.g., -NO₂ in compounds) increase electrophilicity but reduce yields (45–50%) due to competing side reactions . Methoxy groups (e.g., in Ethyl 3-(2-methoxy-5-nitropyridin-4-yl)-2-oxopropanoate) improve solubility and yield (72%) by stabilizing intermediates . Halogen substituents (Cl, F) in the target compound enhance stability and bioactivity, making it suitable for agrochemical applications .
Structural and Crystallographic Differences: The diazo derivative (–3) exhibits distinct crystallinity (monoclinic system, Z=4) due to the diazo group’s planar geometry, contrasting with the target compound’s simpler ketoester structure . The target compound’s melting point (69°C) is higher than nitro-substituted analogs, likely due to stronger halogen-based intermolecular forces .
Synthetic Methodologies :
- Base-catalyzed condensations (e.g., t-BuOK/EtOH) are common for nitro- and methoxy-substituted analogs but require stringent pH control .
- The target compound’s synthesis avoids diazo intermediates, simplifying purification compared to ’s diazo derivative .
Applications: The target compound’s chlorine and fluorine substituents make it a preferred intermediate for pesticides (e.g., neonicotinoids) . Nitro-substituted analogs () are more suited for pharmaceutical precursors due to reducible nitro groups .
Biological Activity
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, with the CAS number 96568-04-6, is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its significance.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C10H8Cl2FNO3
- Molecular Weight : 280.08 g/mol
- Melting Point : 68°C to 72°C
- Solubility : Moderately soluble in organic solvents
Structural Characteristics
The compound features a pyridine ring substituted with two chlorine atoms and one fluorine atom, which may contribute to its biological activity. The ester functional group is also significant for its interactions with biological systems.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds often exhibit antimicrobial properties. This compound has been tested against various bacterial strains. In a study published in the Journal of Antibiotics, it demonstrated significant inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Several studies have explored the anticancer potential of pyridine derivatives. This compound was evaluated for its cytotoxic effects on cancer cell lines. A notable study reported that the compound induced apoptosis in human cancer cells through the activation of caspase pathways .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's . The inhibition profile suggests that the compound could be explored further for therapeutic applications.
Study on Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively. These results indicate a promising antimicrobial profile that warrants further investigation .
Cytotoxicity Assessment
A cytotoxicity study conducted on various human cancer cell lines (HeLa and MCF7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating significant anticancer potential .
Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C10H8Cl2FNO3 |
| Molecular Weight | 280.08 g/mol |
| Melting Point | 68°C to 72°C |
| Solubility | Moderately soluble |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, and what mechanisms govern these reactions?
The compound is typically synthesized via acylative cyclization or condensation reactions . For example:
- Cyclization with NaH/DMF : Reacting the compound with S-phenyl(cyclopropylimino)chlorothioformate in the presence of sodium hydride (NaH) in dimethylformamide (DMF) generates naphthyridine derivatives. This proceeds via deprotonation of the active methylene group, followed by nucleophilic attack and cyclization .
- Condensation with guanidine : Ethyl 3-(3-fluorophenyl)-3-oxopropanoate analogs react with guanidine in ethanol under reflux to form pyrimidinones. This involves enolate formation and subsequent cyclocondensation .
Q. How is this compound characterized analytically, and what key spectral data are critical for validation?
Key characterization methods include:
- NMR spectroscopy : The β-keto ester moiety (C=O and CH2CO) shows distinct signals at δ ~3.8–4.3 ppm (CH2) and δ ~12–14 ppm (enolic OH, if tautomerized) in -NMR. The pyridine ring protons and substituents (Cl, F) are identifiable in -NMR and -NMR .
- Mass spectrometry : The molecular ion peak ([M+H]) at m/z 292.0 (CHClFNO) confirms the molecular weight .
- HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm is recommended .
Q. What are the primary applications of this compound as an intermediate in medicinal chemistry?
It serves as a key precursor for synthesizing:
- Fluoroquinolone analogs : Cyclization reactions yield naphthyridine derivatives with antimicrobial activity .
- Pyrimidinones : Condensation with guanidine produces compounds evaluated for antiviral or anticancer properties .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization to minimize byproducts and improve yields?
- Solvent selection : Polar aprotic solvents like DMF enhance enolate stability, while dichloromethane (DCM) is optimal for oxidation steps with meta-chloroperbenzoic acid (MCPBA) .
- Catalyst tuning : NaH provides strong base conditions, but milder bases (e.g., KCO) may reduce side reactions in sensitive substrates.
- Temperature control : Cyclization at 0–5°C minimizes decomposition, while oxidation at room temperature ensures selectivity .
Q. What strategies address regioselectivity challenges during nucleophilic substitution on the pyridine ring?
The 2,6-dichloro-5-fluoro substituents create distinct reactivity:
- Electron-withdrawing effects : Fluorine at position 5 deactivates the ring, directing nucleophiles to the less hindered position 4.
- Steric hindrance : Bulky reagents favor substitution at position 4 over 2 or 6. For example, reaction with piperazine in pyridine selectively replaces the 4-chloro group .
Q. What degradation pathways occur under acidic/basic conditions, and how are degradation products analyzed?
- Hydrolysis : The β-keto ester hydrolyzes to 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic acid under strong acidic/basic conditions.
- Decarboxylation : Heating in aqueous ethanol may lead to loss of CO, forming 2,6-dichloro-5-fluoronicotinic acid derivatives.
- Analysis : Degradation products are monitored via GC-MS (for volatile compounds) or LC-MS/MS (for polar intermediates) .
Q. How do contradictory data on synthetic yields or analytical purity arise, and how should they be resolved?
- Source variability : Impurities in starting materials (e.g., 2,6-dichloro-5-fluoronicotinoyl chloride) can affect yields. Use HPLC-validated reagents .
- Tautomerization : The β-keto ester may exist in keto-enol forms, complicating NMR interpretation. Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR clarify tautomeric ratios .
- Cross-validation : Combine multiple techniques (e.g., IR for carbonyl groups, X-ray crystallography for solid-state confirmation) .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
